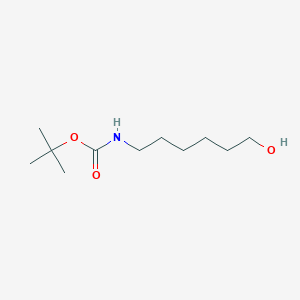

tert-Butyl N-(6-hydroxyhexyl)carbamate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tert-butyl N-(6-hydroxyhexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9-13/h13H,4-9H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLPJHZUTLGFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399904 | |

| Record name | tert-Butyl N-(6-hydroxyhexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75937-12-1 | |

| Record name | tert-Butyl N-(6-hydroxyhexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(6-hydroxyhexyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is tert-Butyl N-(6-hydroxyhexyl)carbamate

An In-depth Technical Guide to tert-Butyl N-(6-hydroxyhexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also frequently referred to as 6-(Boc-amino)-1-hexanol, is a bifunctional organic compound widely utilized in medicinal chemistry and organic synthesis.[1][2] Its structure incorporates a hydroxyl group and a carbamate-protected amine, making it a valuable building block and linker molecule. The tert-butoxycarbonyl (Boc) protecting group provides a stable, temporary shield for the amine functionality, which can be selectively removed under acidic conditions. This allows for sequential chemical modifications at either the hydroxyl or the amine terminus, a critical feature for the synthesis of complex molecules.

Its primary application lies in its role as a C6 alkyl spacer or linker, enabling the connection of two different molecular moieties.[1] This property is particularly crucial in the development of targeted therapeutics, where precise spacing between a targeting ligand and an active payload is often required. The compound serves as a key intermediate in the synthesis of various molecules, including fluorescent probes for Heat Shock Protein 90 (Hsp90) and potent inhibitors of deoxyhypusine synthase.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 75937-12-1 | [1][2][3][4] |

| Molecular Formula | C₁₁H₂₃NO₃ | [3][4] |

| Molecular Weight | 217.31 g/mol | [3][4][5] |

| Appearance | Light Yellow Oil or Off-white to Pale Solid | [1][2][6] |

| Melting Point | 36-37 °C | [2] |

| Boiling Point | 333.8 °C at 760 mmHg | [4] |

| Solubility | Insoluble in water; Soluble in dichloromethane and ethyl acetate. | [6] |

| IUPAC Name | This compound | [3][4] |

Synthesis and Experimental Protocols

The most common synthesis of this compound involves the protection of the amino group of 6-amino-1-hexanol using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis of N-Boc-6-amino-1-hexanol[2]

-

Reactants:

-

6-amino-1-hexanol (50 g, 0.43 mole)

-

Di-tert-butyl dicarbonate (93.1 g, 0.43 mole; 98 mL)

-

Methylene chloride (350 mL)

-

-

Procedure:

-

A solution of 6-amino-1-hexanol in methylene chloride is prepared in a suitable reaction vessel.

-

The solution is chilled in an ice bath to 5 °C.

-

Di-tert-butyl dicarbonate is added to the chilled solution over a period of 5 minutes.

-

The ice bath is removed, and the reaction mixture is stirred at room temperature overnight to allow the reaction to proceed to completion.

-

After the reaction is complete, the solvent (methylene chloride) is removed under reduced pressure (in vacuo).

-

The resulting crude product is a pale solid.

-

-

Yield: The crude yield of the title compound is approximately 92.5 g.[2]

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

The bifunctional nature of this compound makes it a versatile tool in the synthesis of complex molecules for pharmaceutical and research applications.

-

Bifunctional Linker: The molecule's core utility is as a linker.[1] The hydroxyl group can undergo various reactions (e.g., esterification, etherification, or conversion to a leaving group like iodide) while the amine remains protected. Subsequently, the Boc group can be removed to expose the primary amine for further conjugation (e.g., amidation). This orthogonal reactivity is fundamental to multi-step synthesis.

-

Synthesis of Bioactive Molecules: It serves as a starting material or intermediate for a range of bioactive compounds. For instance, it is used to synthesize Hsp90 fluorescent probes, which are essential tools for studying the Hsp90 chaperone protein, a key target in cancer therapy.[1] It is also a reactant in the synthesis of analogs of 1-Guanidino-7-aminoheptane (GC7), which are investigated as potent inhibitors of deoxyhypusine synthase.[1]

-

Framework for Drug Candidates: The compound provides a scaffold for building more complex drug candidates. For example, a derivative, tert-butyl (6-aminohexyl)carbamate, is reacted with isocyanates to form 1,3-disubstituted ureas.[7] These urea-containing molecules are potent inhibitors of enzymes like human soluble epoxide hydrolase (sEH), which are targets for developing alternatives to opioid analgesics.[7]

Caption: Functional role illustrating the molecule's key reactive sites.

Spectral and Analytical Data

Comprehensive analytical data is available to confirm the structure and purity of this compound.

| Data Type | Availability / Source | Reference |

| ¹³C NMR Spectra | Available from SpectraBase (John Wiley & Sons, Inc.) | [3][8] |

| Mass Spectrometry (GC-MS) | Available from PubChem | [3] |

Safety and Handling

While not classified as hazardous by all reports, appropriate safety precautions should be taken when handling this compound.[3]

-

GHS Hazard Statements: According to aggregated data, some notifications include the following warnings:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6][9]

-

Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[6][9]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is typically not required.[6]

-

-

Handling and Storage:

References

- 1. This compound | 75937-12-1 [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. This compound | C11H23NO3 | CID 4146612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 5. 6-(Boc-amino)-1-hexanol = 98.0 GC 75937-12-1 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. mdpi.com [mdpi.com]

- 8. spectrabase.com [spectrabase.com]

- 9. angenechemical.com [angenechemical.com]

- 10. leap.epa.ie [leap.epa.ie]

An In-Depth Technical Guide to N-Boc-6-amino-1-hexanol: Core Chemical Properties and Applications

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of N-Boc-6-amino-1-hexanol. Intended for researchers, scientists, and professionals in drug development, this document consolidates key data, outlines detailed experimental protocols, and visualizes fundamental concepts to facilitate a deeper understanding and practical application of this versatile bifunctional molecule.

Core Chemical and Physical Properties

N-Boc-6-amino-1-hexanol, also known as tert-butyl N-(6-hydroxyhexyl)carbamate, is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its structure incorporates a terminal hydroxyl group and a Boc-protected amine, rendering it a useful bifunctional linker.[2] The tert-butyloxycarbonyl (Boc) protecting group is stable under many reaction conditions but can be readily removed under acidic conditions, allowing for selective deprotection and further functionalization of the primary amine.[3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of N-Boc-6-amino-1-hexanol.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₂₃NO₃ | [1][4] |

| Molecular Weight | 217.31 g/mol | [1][4][5] |

| Melting Point | 36-41 °C | [1][6] |

| Appearance | White solid | [1] |

| Purity | ≥95% (NMR), ≥98.0% (GC) | [1][5] |

| CAS Number | 75937-12-1 | [1][5] |

| InChI Key | BDLPJHZUTLGFON-UHFFFAOYSA-N | [5] |

| SMILES String | OCCCCCCNC(OC(C)(C)C)=O | [5] |

| Storage Conditions | Store at 0-8 °C | [1] |

Synthesis and Experimental Protocols

The synthesis of N-Boc-6-amino-1-hexanol is typically achieved through the reaction of 6-amino-1-hexanol with di-tert-butyl dicarbonate (Boc₂O). This reaction selectively protects the amino group, leaving the hydroxyl group available for subsequent reactions.

Experimental Protocol: Synthesis of N-Boc-6-amino-1-hexanol[7]

-

Materials:

-

6-amino-1-hexanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methylene chloride (CH₂Cl₂)

-

Ice bath

-

-

Procedure:

-

Dissolve 6-amino-1-hexanol (0.43 mole) in 350 mL of methylene chloride in a suitable reaction vessel.

-

Chill the solution in an ice bath to 5°C.

-

Add di-tert-butyl dicarbonate (0.43 mole) to the chilled solution over a period of 5 minutes with stirring.

-

Remove the ice bath and continue stirring the reaction mixture at room temperature overnight.

-

Remove the solvent in vacuo to yield the crude product.

-

-

Purification:

-

The crude product, a pale solid, can be further purified by recrystallization or column chromatography if necessary.

-

Caption: Synthesis workflow for N-Boc-6-amino-1-hexanol.

Applications in Research and Drug Development

N-Boc-6-amino-1-hexanol is a versatile molecule with a wide range of applications in scientific research and drug development.[1] Its bifunctional nature allows it to be used as a linker to connect different molecular entities.

-

Peptide Synthesis: It serves as a building block where the Boc-protected amine allows for controlled peptide chain elongation, and the hydroxyl group can be used for solid-phase synthesis attachment or further modification.[1]

-

Drug Development: This compound is utilized in the formulation of drug candidates to enhance properties such as solubility and bioavailability.[1] Its low toxicity and ease of handling make it an attractive component in drug design.[1]

-

Bioconjugation: N-Boc-6-amino-1-hexanol is employed to attach biomolecules to surfaces or other molecules, which is critical for creating effective drug delivery systems.[1]

-

Synthesis of Bioactive Molecules: It is a reactant in the synthesis of Hsp90 fluorescent probes and 1-guanidino-7-aminoheptane (GC7) analogs, which are potent inhibitors of deoxyhypusine synthase.[2]

Caption: Key applications of N-Boc-6-amino-1-hexanol.

Reactivity and Chemical Transformations

The chemical reactivity of N-Boc-6-amino-1-hexanol is dictated by its two functional groups: the Boc-protected amine and the primary alcohol.

-

Boc Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability to a variety of reagents, including bases and nucleophiles.[3] It can be easily removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the free amine.[3]

-

Hydroxyl Group: The primary alcohol can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, and etherification. This allows for the introduction of a wide range of functional groups at this position.

Caption: Chemical transformations of N-Boc-6-amino-1-hexanol.

Safety and Handling

N-Boc-6-amino-1-hexanol is classified as a combustible solid.[5] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[7][8]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7][8] Use only in a well-ventilated area.[7][8] Wash hands thoroughly after handling.[7][8]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[7] It should be stored at 0-8 °C for optimal stability.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents and acids.[7]

Conclusion

N-Boc-6-amino-1-hexanol is a highly valuable and versatile bifunctional molecule with significant applications in organic synthesis, medicinal chemistry, and drug development. Its unique combination of a selectively protectable amine and a reactive hydroxyl group makes it an essential tool for researchers and scientists. This guide has provided a detailed overview of its chemical properties, a reliable synthesis protocol, and a summary of its key applications, offering a solid foundation for its use in advanced research and development projects.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 6-(Boc-amino)-1-hexanol = 98.0 GC 75937-12-1 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. N-Boc-DL-2-amino-1-hexanol | C11H23NO3 | CID 13969855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-(Boc-氨基)-1-己醇 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.cn]

- 6. prepchem.com [prepchem.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to tert-Butyl N-(6-hydroxyhexyl)carbamate (CAS 75937-12-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl N-(6-hydroxyhexyl)carbamate, a versatile bifunctional molecule widely employed in contemporary chemical biology and drug discovery. This document details its physicochemical properties, synthesis and purification protocols, and its critical role as a linker in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Data

This compound, also known as 6-(Boc-amino)-1-hexanol, is a key building block featuring a carbamate-protected amine and a terminal hydroxyl group. This unique structure allows for sequential chemical modifications, making it an invaluable tool in multi-step organic syntheses.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 75937-12-1 | [1] |

| Molecular Formula | C₁₁H₂₃NO₃ | [1] |

| Molecular Weight | 217.31 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 38-42 °C | [2] |

| Boiling Point | 134-136 °C (0.5 mmHg) | [2] |

| Density | 0.98 g/cm³ (predicted) | [1] |

| Solubility | Soluble in methanol, chloroform, ethyl acetate, and dichloromethane. | [1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.55 (br s, 1H), 3.64 (t, J=6.6 Hz, 2H), 3.10 (q, J=6.7 Hz, 2H), 1.62-1.48 (m, 3H), 1.44 (s, 9H), 1.42-1.30 (m, 4H) | [3] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 156.1, 79.1, 62.8, 40.5, 32.7, 30.1, 28.5, 26.5, 25.5 | [4] |

| IR (KBr, cm⁻¹) | 3350 (O-H stretch), 2930 (C-H stretch), 1690 (C=O stretch, carbamate) | [3] |

Synthesis and Purification

The most common and efficient synthesis of this compound involves the protection of the primary amine of 6-amino-1-hexanol with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis

Materials:

-

6-amino-1-hexanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (optional, as a base)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel (for column chromatography)

-

Ethyl acetate and Hexanes (for elution)

Procedure:

-

In a round-bottom flask, dissolve 6-amino-1-hexanol (1.0 eq.) in anhydrous dichloromethane.

-

To this solution, add di-tert-butyl dicarbonate (1.0-1.1 eq.). If desired, a non-nucleophilic base such as triethylamine (1.1 eq.) or an aqueous solution of sodium bicarbonate can be added to neutralize the in-situ generated acid.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude product is typically purified by silica gel column chromatography.

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

The synthesis and purification workflow can be visualized as follows:

Application in PROTAC Development

A primary and high-impact application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[5] The linker component of a PROTAC is crucial for its efficacy, and the C6 alkyl chain provided by this compound offers optimal flexibility and spacing for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Role in the Synthesis of a BRD4-Targeting PROTAC

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a well-established therapeutic target in oncology.[6] The following diagram illustrates the general principle of a PROTAC, synthesized using a linker derived from this compound, to induce the degradation of BRD4 by the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound as a linker precursor generally follows these steps:

-

Activation of the Hydroxyl Group: The terminal hydroxyl group of this compound is activated, for example, by conversion to a mesylate, tosylate, or halide, to facilitate nucleophilic substitution.

-

Coupling with the First Ligand: The activated linker is reacted with either the target protein ligand or the E3 ligase ligand.

-

Deprotection of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane) to reveal the primary amine.

-

Coupling with the Second Ligand: The now free amine is coupled with the second ligand (either the E3 ligase or target protein ligand, whichever was not used in step 2) via an amide bond formation or other suitable conjugation chemistry.

-

Purification: The final PROTAC molecule is purified using techniques such as HPLC.

This modular approach allows for the systematic variation of the linker length and attachment points to optimize the potency and selectivity of the PROTAC.

Conclusion

This compound is a fundamental building block in modern medicinal chemistry and drug discovery. Its bifunctional nature, coupled with the well-established chemistry of the Boc protecting group, provides a reliable and versatile platform for the synthesis of complex molecules. Its application as a linker in the development of PROTACs highlights its significance in the advancement of targeted protein degradation, a promising therapeutic modality for a range of diseases. This guide provides researchers and drug development professionals with the essential technical information to effectively utilize this compound in their research endeavors.

References

- 1. This compound | C11H23NO3 | CID 4146612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-Ahx-ol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Ahx-ol, with the IUPAC name tert-butyl N-(6-hydroxyhexyl)carbamate, is a valuable bifunctional molecule utilized extensively in chemical synthesis and bioconjugation. Its structure incorporates a hydroxyl (-ol) group and a carbamate-protected amine, making it an ideal linker or spacer molecule in various applications, including peptide synthesis, drug development, and affinity chromatography. This guide provides a comprehensive overview of its structure, physicochemical properties, a detailed synthesis protocol, and a representative experimental workflow.

Chemical Structure and IUPAC Name

The chemical structure of Boc-Ahx-ol consists of a six-carbon hexyl chain. At one terminus, a hydroxyl group is present, and at the other, a primary amine is protected by a tert-butoxycarbonyl (Boc) group.

Structure:

IUPAC Name: this compound[1]

Synonyms: 6-(tert-Butoxycarbonylamino)-1-hexanol, N-Boc-6-hydroxyhexylamine, Boc-Acp(6)-ol[2]

Physicochemical and Quantitative Data

The key quantitative properties of Boc-Ahx-ol are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C11H23NO3 | [3] |

| Molecular Weight | 217.31 g/mol | [1] |

| Appearance | Pale solid | [2] |

| Melting Point | 36-37 °C | [2] |

| Boiling Point | 333.8 °C at 760 mmHg | [3] |

| SMILES | CC(C)(C)OC(=O)NCCCCCCO | [1] |

| InChIKey | BDLPJHZUTLGFON-UHFFFAOYSA-N | [1] |

| CAS Number | 75937-12-1 | [1] |

Experimental Protocol: Synthesis of Boc-Ahx-ol

This section details the methodology for the synthesis of N-Boc-6-amino-1-hexanol (Boc-Ahx-ol).[2]

Materials:

-

6-amino-1-hexanol

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Methylene chloride (DCM)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

A solution of 50 g (0.43 mole) of 6-amino-1-hexanol in 350 mL of methylene chloride is prepared in a round-bottom flask.

-

The flask is chilled in an ice bath to 5 °C with continuous stirring.

-

To the cooled solution, 98 mL (93.1 g, 0.43 mole) of di-tert-butyl dicarbonate is added over a period of 5 minutes.

-

The ice bath is removed, and the reaction mixture is stirred at room temperature overnight.

-

After the reaction is complete, the solvent is removed in vacuo using a rotary evaporator.

-

The resulting product is a pale solid, which is the crude this compound.

Application Workflow: Use of Boc-Ahx-ol as a Linker for Solid-Phase Synthesis

Boc-Ahx-ol is frequently employed as a linker to attach molecules to a solid support for applications like solid-phase peptide synthesis or affinity chromatography. The following diagram illustrates a typical workflow for immobilizing a ligand using Boc-Ahx-ol as a spacer.

References

In-Depth Technical Guide to the Physical Properties of N-Boc-6-hydroxyhexylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of N-Boc-6-hydroxyhexylamine (tert-butyl N-(6-hydroxyhexyl)carbamate), a key intermediate in various chemical syntheses. The information presented is intended to support research, development, and quality control activities.

Core Physical Characteristics

N-Boc-6-hydroxyhexylamine, with the CAS number 75937-12-1, is a bifunctional molecule containing a Boc-protected amine and a primary alcohol.[1][2] Its physical state at ambient temperature can vary, being described as both a light yellow oil and a white solid, which is consistent with its reported melting point range.[3][4]

Quantitative Physical Data

A summary of the key physical properties of N-Boc-6-hydroxyhexylamine is presented in the table below for easy reference and comparison. It is important to note that some of these values are predicted and should be confirmed by experimental analysis for critical applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₃NO₃ | [1][2] |

| Molecular Weight | 217.31 g/mol | [1][2][5][6][7] |

| Appearance | Light Yellow Oil / White Solid | [3][4] |

| Melting Point | 37-41 °C | [4][6][8] |

| Boiling Point | 333.8 ± 25.0 °C (Predicted at 760 mmHg) | [5][6][8] |

| Density | 0.987 ± 0.06 g/cm³ (Predicted) | [6][8] |

| Solubility | Soluble in dichloromethane and ethyl acetate. | [9][10] |

Experimental Protocols for Physical Property Determination

Melting Point Determination

The melting point of N-Boc-6-hydroxyhexylamine can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small, dry sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting range.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Boiling Point Determination

The boiling point of N-Boc-6-hydroxyhexylamine can be determined using a distillation setup or a micro boiling point method.

-

Apparatus Setup: For a standard distillation, the compound is placed in a round-bottom flask with a distillation head, condenser, and receiving flask. For a micro method, a small amount of the liquid is placed in a test tube with an inverted capillary tube.

-

Heating: The liquid is heated gently.

-

Observation: The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and a steady stream of bubbles emerges from the capillary tube (micro method) or when a constant temperature is observed at the thermometer during distillation, is recorded as the boiling point. Given the predicted high boiling point, vacuum distillation may be necessary to prevent decomposition.

Density Determination

The density of liquid N-Boc-6-hydroxyhexylamine can be determined using a pycnometer or a digital density meter.

-

Pycnometer Method:

-

The mass of a clean, dry pycnometer is determined.

-

The pycnometer is filled with the sample, and its mass is measured.

-

The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., water) and measuring its mass.

-

The density is calculated as the mass of the sample divided by its volume.

-

-

Digital Density Meter: A small amount of the liquid sample is introduced into the oscillating U-tube of the density meter, and the instrument directly provides a density reading.

Solubility Assessment

The solubility of N-Boc-6-hydroxyhexylamine in various solvents can be determined qualitatively and quantitatively.

-

Qualitative Assessment: A small amount of the compound is added to a test tube containing the solvent of interest. The mixture is agitated, and the dissolution is observed at room temperature and with gentle heating.

-

Quantitative Determination: A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent. The mixture is stirred at a constant temperature until equilibrium is reached. The undissolved solid is removed by filtration, and the concentration of the solute in the filtrate is determined by a suitable analytical method (e.g., gravimetric analysis after solvent evaporation, or spectroscopic methods).

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected and influence its behavior in various applications. The following diagram illustrates the logical flow and relationship between the fundamental and derived physical properties of N-Boc-6-hydroxyhexylamine.

References

- 1. medkoo.com [medkoo.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. This compound | 75937-12-1 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 6. chembk.com [chembk.com]

- 7. This compound | C11H23NO3 | CID 4146612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. chembk.com [chembk.com]

- 10. N-Boc-1,6-diaminohexane, 98% | Fisher Scientific [fishersci.ca]

Technical Guide: Solubility of tert-Butyl N-(6-hydroxyhexyl)carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl N-(6-hydroxyhexyl)carbamate is a bifunctional molecule increasingly utilized in pharmaceutical and medicinal chemistry. Its structure, featuring a hydroxyl group and a Boc-protected amine connected by a hexyl spacer, makes it a valuable linker for conjugating molecules, modifying surfaces, and synthesizing more complex chemical entities. Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. Poor solubility can lead to challenges in reaction kinetics, product yield, and the overall efficiency of drug development processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties offer initial insights into its expected solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₃NO₃ | [1] |

| Molecular Weight | 217.31 g/mol | [1] |

| Appearance | Light Yellow Oil or White to Almost white powder to lump | [2][3] |

| Boiling Point | 333.8 °C at 760 mmHg | [4] |

| Melting Point | 36.0 to 42.0 °C | [3] |

| Predicted logP | 1.7 | [1] |

Quantitative Solubility Data

The precise solubility of this compound in various organic solvents must be determined experimentally. The following table serves as a template for recording these empirical data. Researchers are encouraged to populate this table using the experimental protocols detailed in Section 4.0.

| Solvent | Chemical Formula | Polarity Index | Solubility at 25°C (mg/mL) | Notes |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | To be determined | Expected to be a good solvent. |

| Chloroform | CHCl₃ | 4.1 | To be determined | Expected to be a good solvent. |

| Methanol (MeOH) | CH₃OH | 5.1 | To be determined | Expected to be a good solvent. |

| Ethanol (EtOH) | C₂H₅OH | 4.3 | To be determined | |

| Isopropanol (IPA) | C₃H₈O | 3.9 | To be determined | |

| Acetonitrile (ACN) | C₂H₃N | 5.8 | To be determined | |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | To be determined | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | To be determined | A good solvent for many organic compounds. |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | To be determined | |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | To be determined | |

| Toluene | C₇H₈ | 2.4 | To be determined | |

| Hexane | C₆H₁₄ | 0.1 | To be determined | Expected to be a poor solvent. |

| Water | H₂O | 10.2 | To be determined | Expected to have low solubility. |

Experimental Protocols for Solubility Determination

The following protocols provide standardized methods for determining the solubility of this compound.

Qualitative Solubility Assessment

This method offers a rapid evaluation of solubility in a variety of solvents.

Materials:

-

This compound

-

A selection of organic solvents (see table above)

-

Small test tubes or vials (e.g., 1.5 mL)

-

Vortex mixer

-

Pipettes

Procedure:

-

Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into a test tube.

-

Add a small, measured volume of the selected solvent (e.g., 100 µL) to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at that concentration.

-

If the solid has not completely dissolved, add another measured volume of the solvent and repeat the vortexing and observation steps.

-

Continue adding the solvent in a stepwise manner until the solid dissolves completely or a large volume of solvent has been added, indicating low solubility.

-

Record the observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination (Equilibrium Method)

This method determines the equilibrium solubility of the compound in a given solvent.

Materials:

-

This compound

-

A selection of organic solvents

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solids.

-

Dilute the filtered supernatant with a known volume of an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original solubility in mg/mL using the measured concentration and the dilution factor.

Visualizations

The following diagrams illustrate key workflows and concepts related to the solubility of this compound.

Caption: Workflow for quantitative solubility determination.

Caption: Key factors influencing solubility.

References

Synthesis Pathway for 6-(Boc-amino)-1-hexanol: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-(Boc-amino)-1-hexanol, a valuable building block in pharmaceutical and medicinal chemistry. This document details the primary synthetic route, experimental protocols, and key characterization data to assist researchers in the efficient and accurate preparation of this compound.

Introduction

6-(Boc-amino)-1-hexanol, also known as tert-butyl (6-hydroxyhexyl)carbamate, is a bifunctional molecule containing a hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine. The Boc protecting group allows for the selective reaction of the hydroxyl moiety, making this compound a crucial intermediate in the synthesis of more complex molecules, including linkers for bioconjugation, pharmaceutical ingredients, and probes for studying biological systems.

Synthesis Pathway

The most common and efficient synthesis of 6-(Boc-amino)-1-hexanol involves the protection of the primary amine of 6-amino-1-hexanol with di-tert-butyl dicarbonate (Boc anhydride). This reaction is typically carried out in an inert solvent, such as dichloromethane, at room temperature. The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride, leading to the formation of a stable carbamate.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of 6-(Boc-amino)-1-hexanol.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Molar Eq. | Quantity (Example) |

| 6-Amino-1-hexanol | 117.19 | 1.0 | 50.0 g (0.427 mol) |

| Di-tert-butyl dicarbonate | 218.25 | 1.0 | 93.1 g (0.427 mol) |

| Dichloromethane (DCM) | 84.93 | - | 350 mL |

| Ice Bath | - | - | - |

| Magnetic Stirrer and Stir Bar | - | - | - |

| Round Bottom Flask | - | - | 1 L |

| Rotary Evaporator | - | - | - |

Reaction Procedure

-

Reaction Setup: A solution of 50 g (0.43 mole) of 6-amino-1-hexanol in 350 mL of dichloromethane is prepared in a 1 L round-bottom flask equipped with a magnetic stir bar.[1]

-

Cooling: The flask is placed in an ice bath and the solution is chilled to approximately 5°C with stirring.[1]

-

Addition of Boc Anhydride: 93.1 g (0.43 mole) of di-tert-butyl dicarbonate is added to the chilled solution over a period of 5 minutes.[1]

-

Reaction: The ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred overnight.[1]

-

Work-up: After stirring overnight, the solvent is removed under reduced pressure using a rotary evaporator.[1]

-

Isolation: The resulting crude product is a pale solid.[1] The crude yield is approximately 92.5 g.[1]

Purification

The crude product can be purified by recrystallization or column chromatography. For recrystallization, a solvent system such as ethyl acetate/hexanes can be employed. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexanes is typically used.

Characterization Data

| Property | Value |

| Chemical Formula | C₁₁H₂₃NO₃ |

| Molecular Weight | 217.31 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 36-37 °C |

| Purity (GC) | ≥98.0% |

¹H NMR (CDCl₃, 400 MHz): δ 4.55 (br s, 1H, NH), 3.64 (t, J=6.6 Hz, 2H, CH₂OH), 3.10 (q, J=6.8 Hz, 2H, CH₂NH), 1.56 (m, 2H, CH₂CH₂OH), 1.48 (m, 2H, CH₂CH₂NH), 1.44 (s, 9H, C(CH₃)₃), 1.35 (m, 4H, CH₂(CH₂)₂CH₂).

¹³C NMR (CDCl₃, 101 MHz): δ 156.1, 79.0, 62.8, 40.5, 32.7, 30.1, 28.4, 26.5, 25.4.

IR (KBr, cm⁻¹): 3340 (O-H stretch, N-H stretch), 2935 (C-H stretch), 1685 (C=O stretch, urethane), 1520 (N-H bend), 1170 (C-O stretch).

Mass Spectrometry (ESI-MS): m/z 218.17 [M+H]⁺, 240.15 [M+Na]⁺.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 6-(Boc-amino)-1-hexanol.

Conclusion

This guide provides a detailed and practical pathway for the synthesis of 6-(Boc-amino)-1-hexanol. The presented protocol, along with the comprehensive characterization data, serves as a valuable resource for researchers in the fields of organic synthesis, drug development, and materials science. Adherence to the described procedures will enable the reliable and efficient production of this important chemical intermediate.

References

mechanism of Boc protection of 6-amino-1-hexanol

An In-depth Technical Guide to the Boc Protection of 6-amino-1-hexanol

Introduction

In the realm of organic synthesis, particularly in pharmaceutical and materials science, the selective protection of functional groups is a cornerstone of strategy. For bifunctional molecules such as 6-amino-1-hexanol, which contains both a primary amine and a primary alcohol, the ability to selectively react one group while leaving the other untouched is paramount. The tert-butoxycarbonyl (Boc) group is one of the most prevalent protecting groups for amines due to its stability across a wide range of reaction conditions and its straightforward removal under mild acidic conditions.[1] This guide provides a detailed examination of the mechanism, selectivity, and experimental protocols for the Boc protection of the amino group in 6-amino-1-hexanol using di-tert-butyl dicarbonate (Boc₂O).

Core Reaction Mechanism

The protection of the primary amine in 6-amino-1-hexanol with di-tert-butyl dicarbonate is a nucleophilic acyl substitution reaction. The mechanism proceeds through several distinct steps, driven by the high nucleophilicity of the amine and the electrophilicity of the anhydride's carbonyl carbons.

-

Nucleophilic Attack: The reaction is initiated when the lone pair of electrons on the nitrogen atom of the 6-amino-1-hexanol attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate molecule.[2][3]

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable, transient tetrahedral intermediate.[1][4]

-

Collapse of the Intermediate and Byproduct Formation: The tetrahedral intermediate collapses, resulting in the formation of the N-Boc protected 6-amino-1-hexanol. This step releases a tert-butyl carbonate anion as a leaving group.[2] This anion is unstable and subsequently picks up a proton from the now-protonated amine. The resulting tert-butyl bicarbonate then decomposes into gaseous carbon dioxide (CO₂) and tert-butanol.[2] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction, pushing it to completion.[1]

Chemoselectivity: Amine vs. Alcohol

A critical aspect of this reaction is its high degree of chemoselectivity. The primary amine of 6-amino-1-hexanol is inherently more nucleophilic than the primary alcohol.[5] This difference in nucleophilicity ensures that the amine preferentially attacks the Boc anhydride, leading to the desired N-protected product without significant formation of the O-protected side product. While reactions of alcohols with Boc₂O are possible, they often require a catalyst, such as 4-(dimethylamino)pyridine (DMAP), and different reaction conditions.[6] Under standard conditions, the amine reacts selectively.

Experimental Protocols and Data

The Boc protection of amines can be performed under various conditions, often with high yields. The reaction can be carried out with or without a base and in a range of solvents.

Protocol 1: Synthesis of N-Boc-6-amino-1-hexanol (Anhydrous Conditions)

This protocol is adapted from a specific literature procedure for the synthesis of N-Boc-6-amino-1-hexanol.[7]

Materials:

-

6-amino-1-hexanol (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve 6-amino-1-hexanol (e.g., 50 g, 0.43 mol) in dichloromethane (350 mL) in a round-bottom flask.

-

Chill the solution in an ice bath to approximately 5°C.

-

Add di-tert-butyl dicarbonate (e.g., 93.1 g, 0.43 mol) to the stirred solution over 5 minutes.

-

Remove the ice bath and allow the mixture to warm to room temperature.

-

Continue stirring the reaction mixture overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent in vacuo to yield the crude product. The product, N-Boc-6-amino-1-hexanol, is typically a pale solid.[7]

Protocol 2: General Procedure for N-Boc Protection (Aqueous Conditions)

This environmentally friendly protocol is effective for a variety of amines and avoids the use of chlorinated solvents and organic bases.[1][8]

Materials:

-

Amine substrate (e.g., 6-amino-1-hexanol) (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.2 equiv)

-

Water-acetone mixture

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Suspend the amine substrate in a mixture of water and acetone in a round-bottom flask.

-

Add the di-tert-butyl dicarbonate to the suspension.

-

Stir the reaction mixture vigorously at room temperature. Reaction times typically range from 1 to 12 hours.[1]

-

Monitor the reaction by TLC until the starting amine is consumed.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected product.

Quantitative Data Summary

The efficiency of the Boc protection is influenced by the substrate, solvent, and presence of a base. The following table summarizes typical reaction conditions.

| Substrate | Reagent (Equiv) | Solvent | Base (Equiv) | Temp (°C) | Time | Yield (%) | Reference |

| 6-amino-1-hexanol | Boc₂O (1.0) | CH₂Cl₂ | None | 5 to RT | Overnight | ~99 (crude) | [7] |

| General Amines | Boc₂O (1.0-1.2) | Water/Acetone | None | RT | 1-12 h | High | [1] |

| General Amines | Boc₂O (1.0) | Water/Acetone | None | RT | 5-10 min | Good to Excellent | [8] |

| General Amines | Boc₂O (2-3) | THF, Water, etc. | Base (1-1.5) | RT or 40 | - | High | [9] |

RT = Room Temperature

Conclusion

The Boc protection of 6-amino-1-hexanol is a highly efficient and selective transformation that proceeds via a well-understood nucleophilic acyl substitution mechanism. The inherent greater nucleophilicity of the amine group over the hydroxyl group allows for precise N-protection without interference from the alcohol functionality. The reaction is robust, high-yielding, and can be performed under a variety of conditions, including environmentally benign aqueous systems, making it an indispensable tool for researchers, scientists, and professionals in drug development and chemical synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

key functional groups in tert-Butyl N-(6-hydroxyhexyl)carbamate

An In-depth Technical Guide to tert-Butyl N-(6-hydroxyhexyl)carbamate: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound, also known as 6-(Boc-amino)-1-hexanol, is a bifunctional organic compound widely utilized in organic synthesis and medicinal chemistry.[1][2] Its structure incorporates a terminal hydroxyl group and a carbamate-protected amino group, making it an essential building block and linker molecule in the synthesis of complex chemical entities, including pharmacologically active agents. This guide provides a detailed overview of its key functional groups, physicochemical properties, synthesis protocols, and its strategic application in modern drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Key Functional Groups and Chemical Structure

The utility of this compound stems from the distinct reactivity of its three primary functional components, which can be selectively addressed in multi-step synthetic sequences. The IUPAC name for this compound is this compound.[3][4]

-

tert-Butoxycarbonyl (Boc) Group : The Boc group is one of the most common protecting groups for amines in organic synthesis. It is stable under a wide range of reaction conditions, including those involving bases and many nucleophiles, but can be readily removed under anhydrous acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in dioxane).[5] This allows for the selective deprotection of the amine for subsequent reactions.

-

Carbamate Group : This functional group links the Boc protecting group to the hexylamine backbone. It is generally stable, providing a robust connection that withstands various synthetic transformations.

-

Primary Hydroxyl Group (-OH) : The terminal primary alcohol is a versatile functional handle. It can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution, or used in esterification and etherification reactions.

The presence of these orthogonally protected or reactive groups makes this molecule a valuable linker for conjugating different molecular fragments.

Caption: Chemical structure of this compound with key functional groups highlighted.

Physicochemical and Computed Properties

A summary of the key properties for this compound is provided below. These properties are crucial for assessing its behavior in various solvents and reaction conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₃NO₃ | [3] |

| Molecular Weight | 217.31 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 75937-12-1 | [3] |

| Appearance | Light Yellow Oil or Pale Solid | [1][6] |

| Melting Point | 36-37 °C | [1] |

| Boiling Point | 333.8 °C at 760 mmHg | [4] |

| SMILES | CC(C)(C)OC(=O)NCCCCCCO | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 8 | [3] |

Role in Drug Development: A Bifunctional Linker

Bifunctional molecules like this compound are instrumental in modern drug discovery, especially in the development of PROTACs.[7] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7]

The linker component is critical for a PROTAC's efficacy. The hexyl chain of this compound provides a flexible spacer to connect the target-binding moiety and the E3 ligase ligand, allowing for the proper orientation required to form a stable and productive ternary complex.[7] The synthetic strategy typically involves:

-

Reacting the hydroxyl group with a molecule that binds the target protein.

-

Deprotecting the Boc-amine.

-

Coupling the newly freed amine with a ligand for an E3 ligase (e.g., ligands for Cereblon or VHL).

Caption: Mechanism of action for a PROTAC, which relies on a linker to form a ternary complex.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound from 6-amino-1-hexanol and di-tert-butyl dicarbonate (Boc₂O).[1]

Materials:

-

6-amino-1-hexanol (50 g, 0.43 mol)

-

Di-tert-butyl dicarbonate (93.1 g, 0.43 mol)

-

Methylene chloride (CH₂Cl₂) (350 mL)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

A solution of 50 g (0.43 mole) of 6-amino-1-hexanol in 350 mL of methylene chloride is prepared in a round-bottom flask.[1]

-

The flask is chilled in an ice bath to 5 °C with stirring.[1]

-

Di-tert-butyl dicarbonate (98 mL, 93.1 g, 0.43 mole) is added to the solution over a period of 5 minutes.[1]

-

The ice bath is removed, and the reaction mixture is stirred at room temperature overnight.[1]

-

After stirring is complete, the solvent is removed in vacuo using a rotary evaporator.[1]

-

The resulting crude product is a pale solid with a melting point of 36-37 °C. The typical crude yield is around 92.5 g.[1]

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a highly valuable bifunctional molecule in chemical synthesis. Its key features—a stable Boc-protected amine and a reactive primary hydroxyl group—provide synthetic chemists with the flexibility to perform selective, sequential modifications. These attributes have cemented its role as a critical building block and linker in the assembly of complex molecules, particularly in the cutting-edge field of targeted protein degradation, where it facilitates the construction of effective PROTACs for therapeutic applications. The straightforward and high-yielding synthesis further enhances its appeal for both academic research and industrial drug development.

References

- 1. prepchem.com [prepchem.com]

- 2. 6-(Boc-amino)-1-hexanol = 98.0 GC 75937-12-1 [sigmaaldrich.com]

- 3. This compound | C11H23NO3 | CID 4146612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. This compound | 75937-12-1 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

molecular weight and formula of Boc-Ahx-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-tert-Butoxycarbonyl-6-aminohexan-1-ol (Boc-Ahx-ol), a versatile bifunctional molecule widely employed in biochemical and pharmaceutical research. This document details its chemical properties, synthesis, and key applications, offering structured data and detailed experimental protocols for practical laboratory use.

Core Compound Data

Boc-Ahx-ol, systematically named tert-butyl (6-hydroxyhexyl)carbamate, is an N-terminally protected amino alcohol. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective reactions at the hydroxyl terminus, making it a valuable building block in organic synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₃NO₃ | [1][2] |

| Molecular Weight | 217.31 g/mol | [1][2] |

| CAS Number | 75937-12-1 | [1][2] |

| Appearance | White solid | [1] |

| Melting Point | 37-41 °C | [1] |

Experimental Protocols

Synthesis of Boc-Ahx-ol

A standard and efficient method for the synthesis of Boc-Ahx-ol involves the protection of the amino group of 6-amino-1-hexanol with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

6-amino-1-hexanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (CH₂Cl₂)

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve 6-amino-1-hexanol (1 equivalent) in dichloromethane in a round-bottom flask.

-

Chill the solution to approximately 5°C using an ice bath.

-

Slowly add di-tert-butyl dicarbonate (1 equivalent) to the cooled solution over a period of 5 minutes.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Remove the solvent in vacuo using a rotary evaporator to yield the crude Boc-Ahx-ol as a pale solid.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-Ahx-ol can be utilized as a linker in solid-phase peptide synthesis to introduce a spacer between the peptide and the solid support or a conjugated molecule. The following is a general protocol for the incorporation of an amino acid to the hydroxyl group of Boc-Ahx-ol previously attached to a resin.

Materials:

-

Boc-Ahx-ol-functionalized resin

-

Fmoc-protected amino acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

Procedure:

-

Resin Swelling: Swell the Boc-Ahx-ol-functionalized resin in DMF for 30-60 minutes.

-

Fmoc Deprotection (if applicable): If the resin is Fmoc protected, treat with 20% piperidine in DMF to remove the Fmoc group. Wash thoroughly with DMF and DCM.

-

Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. b. Add the activation mixture to the resin. c. Add DIPEA (6 equivalents) and allow the mixture to react for 1-2 hours at room temperature. d. Monitor the reaction using a ninhydrin test to ensure completion.

-

Washing: Wash the resin sequentially with DMF, DCM, and methanol, then dry under vacuum.

Key Applications and Workflows

Boc-Ahx-ol is a critical component in various bioconjugation and drug development applications. Its bifunctional nature allows it to act as a flexible linker, connecting different molecular entities.

Synthesis of Fluorescent Probes for Hsp90

One of the notable applications of Boc-Ahx-ol is in the synthesis of fluorescent probes for Heat Shock Protein 90 (Hsp90), a molecular chaperone that is a target for cancer therapy. The hydroxyl group of Boc-Ahx-ol can be derivatized to attach to a targeting moiety (like a geldanamycin analog), and after deprotection of the Boc group, the free amine can be coupled to a fluorophore (e.g., BODIPY).

Below is a conceptual workflow for the synthesis of an Hsp90 fluorescent probe using Boc-Ahx-ol as a linker.

Caption: Synthetic workflow for an Hsp90 fluorescent probe.

This workflow illustrates the strategic use of Boc-Ahx-ol as a linker. The initial coupling reaction occurs at the hydroxyl group, preserving the protected amine. Subsequent deprotection exposes the amine for conjugation with a fluorophore, resulting in a targeted fluorescent probe. This probe can then be used in assays to screen for Hsp90 inhibitors.

References

An In-depth Technical Guide to the Fundamental Reactions of N-(6-Hydroxyhexyl)carbamic acid tert-butyl ester

An essential building block in modern drug discovery and organic synthesis, N-(6-Hydroxyhexyl)carbamic acid tert-butyl ester, also known as Boc-6-amino-1-hexanol, offers a versatile platform for the development of complex molecular architectures. This guide provides a comprehensive overview of its core reactions, detailed experimental protocols, and its application in the synthesis of targeted therapeutics.

Introduction

N-(6-Hydroxyhexyl)carbamic acid tert-butyl ester is a bifunctional molecule featuring a primary alcohol and a tert-butyloxycarbonyl (Boc)-protected primary amine. This unique structure allows for selective manipulation of either functional group, making it a valuable linker and intermediate in multi-step syntheses. Its applications are particularly prominent in the field of drug development, where it is frequently employed in the construction of Proteolysis Targeting Chimeras (PROTACs) and other complex drug modalities.[1] This guide will delve into the fundamental reactions of this compound, providing researchers, scientists, and drug development professionals with the necessary information for its effective utilization.

Core Reactions and Methodologies

The utility of N-(6-Hydroxyhexyl)carbamic acid tert-butyl ester stems from three primary transformations: its synthesis, the deprotection of the amine, and the subsequent reactions of the hydroxyl and amino functionalities.

Synthesis of N-(6-Hydroxyhexyl)carbamic acid tert-butyl ester

The most common and efficient method for the synthesis of N-(6-Hydroxyhexyl)carbamic acid tert-butyl ester involves the reaction of 6-amino-1-hexanol with di-tert-butyl dicarbonate (Boc anhydride). This reaction proceeds with high selectivity for the more nucleophilic amino group over the hydroxyl group.

Experimental Protocol: Synthesis of N-(6-Hydroxyhexyl)carbamic acid tert-butyl ester [2]

-

Reaction Setup: A solution of 50 g (0.43 mole) of 6-amino-1-hexanol in 350 mL of methylene chloride is chilled in an ice bath to 5°C.

-

Reagent Addition: To the chilled solution, 98 mL (93.1 g, 0.43 mole) of di-tert-butyl dicarbonate is added over a period of 5 minutes.

-

Reaction: The ice bath is removed, and the reaction mixture is stirred at room temperature overnight.

-

Work-up and Isolation: The solvent is removed in vacuo to yield the crude product.

Data Presentation: Synthesis of N-(6-Hydroxyhexyl)carbamic acid tert-butyl ester

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Crude Yield |

| 6-amino-1-hexanol (0.43 mol) | Di-tert-butyl dicarbonate (0.43 mol) | Methylene Chloride | 5°C to RT | Overnight | ~99% (92.5 g)[2] |

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions to reveal the primary amine. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective method for this transformation.

Experimental Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a general protocol that can be adapted for N-(6-Hydroxyhexyl)carbamic acid tert-butyl ester.

-

Reaction Setup: The Boc-protected amine (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.

-

Reagent Addition: The solution is cooled to 0°C in an ice bath. Trifluoroacetic acid (TFA) is added dropwise to a final concentration of 20-50% (v/v).

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up and Isolation: The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in an appropriate organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. The organic layer is then dried and concentrated to afford the deprotected amine. The product is often obtained as the TFA salt if the neutralization step is omitted.

Data Presentation: Boc Deprotection

| Reagent | Solvent | Temperature | Time | Typical Yield |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to RT | 1-5 hours | >90%[3] |

Logical Relationship: Boc Deprotection Mechanism

Caption: Boc deprotection proceeds via protonation, loss of a stable tert-butyl cation, and decarboxylation.

Reactions of the Hydroxyl Group

The primary alcohol of N-(6-Hydroxyhexyl)carbamic acid tert-butyl ester can undergo various transformations, such as esterification and etherification, to introduce further functionality.

The Mitsunobu reaction allows for the conversion of the primary alcohol to an ester with inversion of stereochemistry if a chiral center were present.

Experimental Protocol: Mitsunobu Esterification with Benzoic Acid

This is a general protocol that can be adapted for N-(6-Hydroxyhexyl)carbamic acid tert-butyl ester.

-

Reaction Setup: To a solution of the alcohol (1.0 eq), benzoic acid (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0°C under an inert atmosphere, is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

Reaction: The reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up and Isolation: The reaction mixture is concentrated, and the residue is purified by column chromatography to yield the ester.

The Williamson ether synthesis is a classic method for forming ethers from an alcohol and an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis with Methyl Iodide [4]

This is a general protocol that can be adapted for N-(6-Hydroxyhexyl)carbamic acid tert-butyl ester.

-

Deprotonation: The alcohol is deprotonated using a strong base, such as sodium hydride (NaH), in an anhydrous solvent like THF to form the alkoxide.

-

Alkylation: Methyl iodide is added to the alkoxide solution, and the reaction is stirred, typically at room temperature or with gentle heating, until the starting material is consumed.

-

Work-up and Isolation: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Reactions of the Deprotected Amino Group

Following Boc deprotection, the resulting 6-amino-1-hexanol can undergo a variety of reactions at the primary amine, including acylation and alkylation.

The primary amine can be readily acylated using an acyl chloride or anhydride in the presence of a base.

Experimental Protocol: N-Acetylation with Acetic Anhydride

This is a general protocol that can be adapted for 6-amino-1-hexanol.

-

Reaction Setup: 6-amino-1-hexanol is dissolved in a suitable solvent such as dichloromethane or THF, along with a base like triethylamine or pyridine.

-

Reagent Addition: Acetic anhydride is added dropwise to the solution at 0°C.

-

Reaction: The mixture is stirred at room temperature until the reaction is complete.

-

Work-up and Isolation: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the N-acetylated product.

Reductive amination is a versatile method for the N-alkylation of amines.

Experimental Protocol: N-Methylation via Reductive Amination with Formaldehyde

This is a general protocol that can be adapted for 6-amino-1-hexanol.

-

Imine Formation: 6-amino-1-hexanol is reacted with an aqueous solution of formaldehyde in a solvent such as methanol to form an intermediate imine or aminal.

-

Reduction: A reducing agent, such as sodium borohydride or sodium cyanoborohydride, is added to the reaction mixture to reduce the imine to the corresponding secondary amine.

-

Work-up and Isolation: The reaction is quenched, and the product is isolated through extraction and purified by column chromatography.

Application in Drug Development: A PROTAC Linker

A significant application of N-(6-Hydroxyhexyl)carbamic acid tert-butyl ester is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a crucial role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Workflow: PROTAC Synthesis using N-(6-Hydroxyhexyl)carbamic acid tert-butyl ester as a Linker

Caption: A general workflow for the synthesis of a PROTAC utilizing the bifunctional nature of the linker.

Signaling Pathway: Androgen Receptor Degradation by a PROTAC

In castration-resistant prostate cancer, the androgen receptor (AR) and its splice variants, such as AR-V7, can remain active, driving tumor growth. PROTACs, like ARV-110, have been developed to target and degrade both full-length AR and its variants.[4][5][6][7]

Caption: An AR-targeting PROTAC hijacks the ubiquitin-proteasome system to induce the degradation of the androgen receptor.

Physicochemical and Spectroscopic Data

Data Presentation: Physicochemical Properties of N-(6-Hydroxyhexyl)carbamic acid tert-butyl ester

| Property | Value | Reference |

| CAS Number | 75937-12-1 | [8][9] |

| Molecular Formula | C₁₁H₂₃NO₃ | [9] |

| Molecular Weight | 217.31 g/mol | [9] |

| Appearance | White solid to light yellow oil | [8] |

| Melting Point | 36-37 °C | [2] |

Data Presentation: Spectroscopic Data of N-(6-Hydroxyhexyl)carbamic acid tert-butyl ester

| Technique | Data | Reference |

| ¹³C NMR (CDCl₃) | δ (ppm): 156.1, 78.9, 62.6, 40.8, 32.7, 29.9, 26.5, 25.5, 28.4 | [10] |

Conclusion

N-(6-Hydroxyhexyl)carbamic acid tert-butyl ester is a highly versatile and valuable building block in organic synthesis, particularly for applications in drug discovery and development. Its bifunctional nature, with orthogonally protected amino and hydroxyl groups, allows for a wide range of chemical transformations. This guide has provided an in-depth overview of its fundamental reactions, including its synthesis, deprotection, and subsequent functionalization, supported by detailed experimental protocols and data. The application of this compound as a linker in the synthesis of PROTACs highlights its importance in the development of next-generation therapeutics. The information presented herein serves as a comprehensive resource for researchers and scientists working with this essential molecule.

References

- 1. Khan Academy [khanacademy.org]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. TERT-BUTYL N-(6-HYDROXYHEXYL)CARBAMATE | 75937-12-1 [chemicalbook.com]

- 9. This compound | C11H23NO3 | CID 4146612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

Methodological & Application

Synthesis Protocol for tert-Butyl N-(6-hydroxyhexyl)carbamate

Abstract

This application note provides a detailed protocol for the synthesis of tert-Butyl N-(6-hydroxyhexyl)carbamate, a valuable intermediate in organic synthesis and drug development. The procedure involves the protection of the amino group of 6-amino-1-hexanol using di-tert-butyl dicarbonate (Boc₂O). This method is straightforward, high-yielding, and results in a product that can be used in subsequent reactions without extensive purification. This document outlines the necessary reagents, equipment, step-by-step procedure, and characterization data.

Introduction

This compound, also known as N-Boc-6-amino-1-hexanol, is a bifunctional molecule containing a Boc-protected amine and a primary alcohol. The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. This makes this compound a useful building block for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The presence of a terminal hydroxyl group allows for further functionalization, making it a versatile intermediate.

Reaction Scheme

6-amino-1-hexanol + Di-tert-butyl dicarbonate -> this compound

Experimental Protocol

Materials and Equipment

-

6-amino-1-hexanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure

A solution of 50 g (0.43 mole) of 6-amino-1-hexanol in 350 mL of dichloromethane was chilled in an ice bath to 5°C.[1] To this cooled solution, 98 mL (93.1 g, 0.43 mole) of di-tert-butyl dicarbonate was added over a period of 5 minutes.[1] The ice bath was then removed, and the reaction mixture was stirred at room temperature overnight.[1] After the reaction was complete, the solvent was removed under reduced pressure using a rotary evaporator.[1] The resulting product was a pale solid.[1]

Purification

For many applications, the crude product is of sufficient purity. However, if higher purity is required, flash column chromatography on silica gel can be employed. A common mobile phase for eluting Boc-protected amines is a gradient of 0-10% methanol in dichloromethane.[2] Thin-layer chromatography (TLC) can be used to monitor the separation.[2]

Data Presentation

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) |

| 6-amino-1-hexanol | 117.19 | 50 | 0.43 | - |

| Di-tert-butyl dicarbonate | 218.25 | 93.1 | 0.43 | 98 |

| Dichloromethane | 84.93 | - | - | 350 |

| This compound | 217.31 | 92.5 (crude) | ~0.43 | - |

Yield: The crude yield of this compound was 92.5 g, representing a quantitative yield.[1]

Characterization

The final product can be characterized by its physical properties and spectroscopic data.

-

Appearance: Pale solid.[1]

-

Melting Point: 36-37°C (crude).[1]

-

NMR Spectroscopy:

-

¹H NMR and ¹³C NMR spectra can be used to confirm the structure. The spectra would be expected to show signals corresponding to the tert-butyl group, the hexyl chain, and the carbamate and hydroxyl functionalities.

-

Experimental Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.

-

Di-tert-butyl dicarbonate can be irritating. Avoid inhalation and contact with skin.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of this compound. The high yield and simplicity of the procedure make it suitable for both small-scale and large-scale preparations. The resulting product is a versatile intermediate for further chemical modifications.

References

Application Notes and Protocols for N-Boc-6-amino-1-hexanol as a Chemical Linker

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Boc-6-amino-1-hexanol as a versatile chemical linker in bioconjugation, drug delivery, and surface modification. Detailed protocols for its application, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), are provided.

Introduction